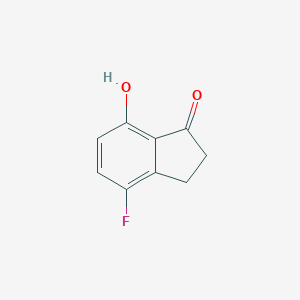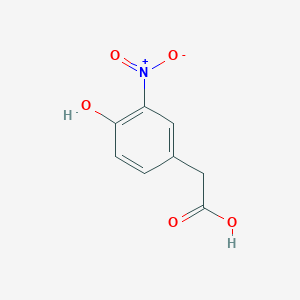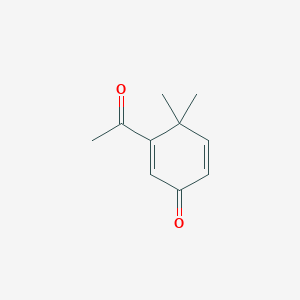
3-Acetyl-4,4-dimethyl-2,5-cyclohexadien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-4,4-dimethyl-2,5-cyclohexadien-1-one, also known as ADC, is a chemical compound with a molecular formula of C11H14O2. It is a yellow crystalline solid that is commonly used in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of 3-Acetyl-4,4-dimethyl-2,5-cyclohexadien-1-one is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are also implicated in the development of cancer. By inhibiting COX, 3-Acetyl-4,4-dimethyl-2,5-cyclohexadien-1-one may reduce inflammation and prevent the growth of cancer cells.
Biochemical and Physiological Effects:
3-Acetyl-4,4-dimethyl-2,5-cyclohexadien-1-one has been found to have anti-inflammatory and anti-cancer effects in various studies. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. It has also been found to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of cancer cell growth. Additionally, 3-Acetyl-4,4-dimethyl-2,5-cyclohexadien-1-one has been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Acetyl-4,4-dimethyl-2,5-cyclohexadien-1-one has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It is also stable under standard laboratory conditions. However, 3-Acetyl-4,4-dimethyl-2,5-cyclohexadien-1-one has some limitations for lab experiments. It is highly reactive and may undergo unwanted side reactions, leading to low yields. Additionally, it is toxic and should be handled with care.
Direcciones Futuras
There are several future directions for the research and development of 3-Acetyl-4,4-dimethyl-2,5-cyclohexadien-1-one. One direction is the further exploration of its anti-inflammatory and anti-cancer properties. 3-Acetyl-4,4-dimethyl-2,5-cyclohexadien-1-one may have potential as a drug candidate for the treatment of inflammatory diseases and cancer. Another direction is the improvement of its synthesis method to increase yields and reduce unwanted side reactions. Additionally, the development of new derivatives of 3-Acetyl-4,4-dimethyl-2,5-cyclohexadien-1-one may lead to the discovery of compounds with even greater anti-inflammatory and anti-cancer properties.
Conclusion:
In conclusion, 3-Acetyl-4,4-dimethyl-2,5-cyclohexadien-1-one, or 3-Acetyl-4,4-dimethyl-2,5-cyclohexadien-1-one, is a chemical compound with unique properties that make it a valuable tool in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of 3-Acetyl-4,4-dimethyl-2,5-cyclohexadien-1-one may lead to the discovery of new drugs for the treatment of inflammatory diseases and cancer.
Métodos De Síntesis
The synthesis of 3-Acetyl-4,4-dimethyl-2,5-cyclohexadien-1-one can be achieved through various methods. One of the most common methods is the reaction between 4,4-dimethyl-2-cyclohexenone and acetic anhydride in the presence of a catalyst. Another method involves the reaction between 4,4-dimethyl-2-cyclohexenone and acetic acid with the addition of a dehydrating agent. The yield of 3-Acetyl-4,4-dimethyl-2,5-cyclohexadien-1-one can be improved by using a refluxing method or through the use of a microwave-assisted synthesis.
Aplicaciones Científicas De Investigación
3-Acetyl-4,4-dimethyl-2,5-cyclohexadien-1-one has been widely used in scientific research due to its unique properties. It is commonly used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used as a reagent in organic synthesis reactions, such as the aldol condensation reaction. 3-Acetyl-4,4-dimethyl-2,5-cyclohexadien-1-one has been found to have anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development.
Propiedades
Número CAS |
127701-69-3 |
|---|---|
Nombre del producto |
3-Acetyl-4,4-dimethyl-2,5-cyclohexadien-1-one |
Fórmula molecular |
C10H12O2 |
Peso molecular |
164.2 g/mol |
Nombre IUPAC |
3-acetyl-4,4-dimethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C10H12O2/c1-7(11)9-6-8(12)4-5-10(9,2)3/h4-6H,1-3H3 |
Clave InChI |
YSEJRIMNHOPGFQ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=O)C=CC1(C)C |
SMILES canónico |
CC(=O)C1=CC(=O)C=CC1(C)C |
Sinónimos |
2,5-Cyclohexadien-1-one, 3-acetyl-4,4-dimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone](/img/structure/B137568.png)
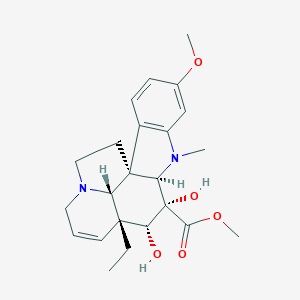
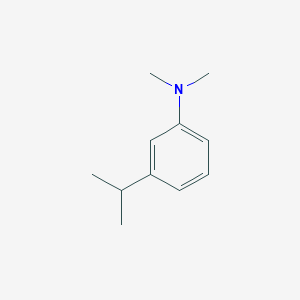
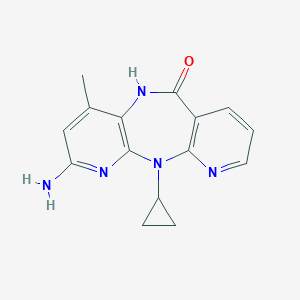
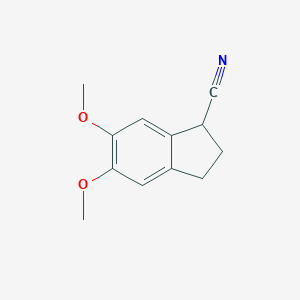
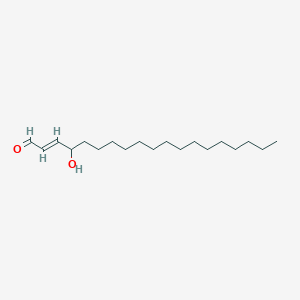
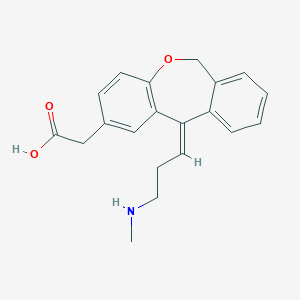
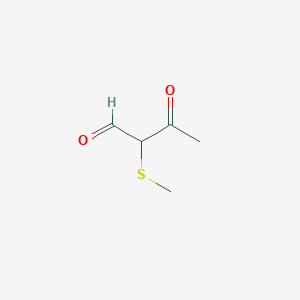
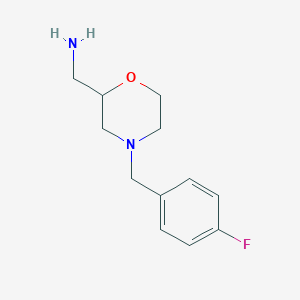
![5-Fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(2,4,6-trimethylphenoxy)pyrimidin-2-one](/img/structure/B137589.png)

